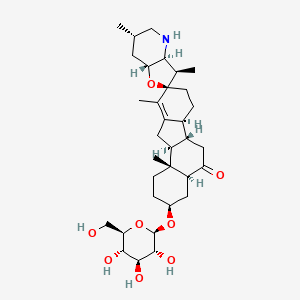
Peimisine 3-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peimisine 3-O-beta-D-glucopyranoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the bulbs of Fritillaria unibracteata using various chromatographic techniques .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources .
Análisis De Reacciones Químicas
Types of Reactions: Peimisine 3-O-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. Further research is needed to elucidate the specific reagents and conditions that this compound undergoes.
Major Products Formed: The major products formed from these reactions are not extensively studied. More research is required to identify the products formed from the chemical reactions of this compound.
Aplicaciones Científicas De Investigación
Peimisine 3-O-beta-D-glucopyranoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Mecanismo De Acción
The mechanism of action of Peimisine 3-O-beta-D-glucopyranoside involves its interaction with molecular targets and pathways in the body. The compound has been shown to exert neuroprotective effects by modulating the activity of certain cellular pathways, although the exact molecular targets and mechanisms are not fully understood .
Comparación Con Compuestos Similares
Peimisine 3-O-beta-D-glucopyranoside is unique among steroid alkaloids due to its specific chemical structure and biological activities. Similar compounds include other steroid alkaloids isolated from Fritillaria species, such as:
Peiminine: Another steroid alkaloid with neuroprotective properties.
Verticine: Known for its anti-tussive and anti-asthmatic effects.
Solatubin: Exhibits various biological activities, including anti-inflammatory effects.
These compounds share some similarities with this compound but also have distinct properties and applications.
Propiedades
Fórmula molecular |
C33H51NO8 |
|---|---|
Peso molecular |
589.8 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one |
InChI |
InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 |
Clave InChI |
RWOALAPPNNQOSF-IGAKVBSESA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


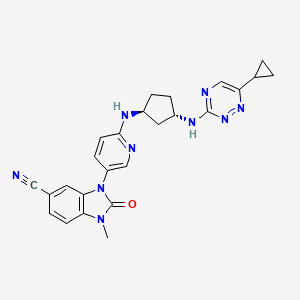
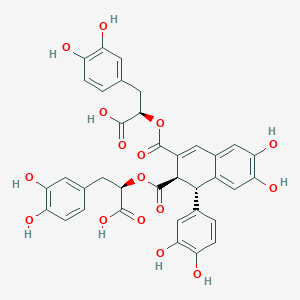
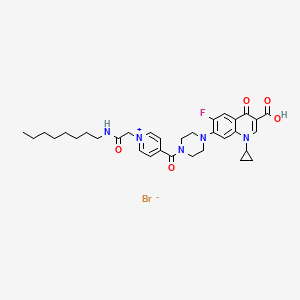
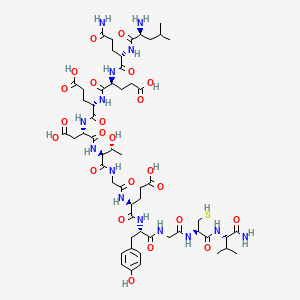
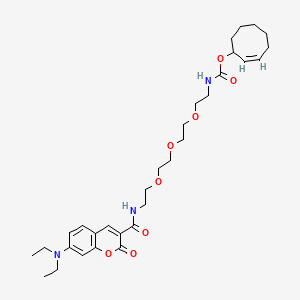
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)


![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

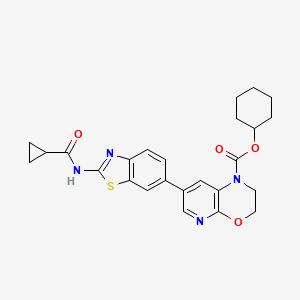
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)


